Butanal, 4,4,4-trifluoro-3-oxo-
Description
Butanal, 4,4,4-trifluoro-3-oxo- (IUPAC name: 4,4,4-trifluoro-3-oxobutanal) is a fluorinated carbonyl compound characterized by a trifluoromethyl (-CF₃) group at the 4th position and a ketone (oxo) group at the 3rd position of a butanal backbone. This structure imparts significant electron-withdrawing effects, enhancing the compound’s reactivity in nucleophilic additions and condensations.
The trifluoromethyl group increases thermal stability and resistance to oxidation, making such compounds valuable in pharmaceuticals and agrochemicals. For example, trifluoroacetyl-containing intermediates are critical in synthesizing active pharmaceutical ingredients (APIs), as seen in Sitagliptin intermediates .
Properties
IUPAC Name |
4,4,4-trifluoro-3-oxobutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c5-4(6,7)3(9)1-2-8/h2H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLWIVMDYUDICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437721 | |
| Record name | Butanal, 4,4,4-trifluoro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70817-53-7 | |
| Record name | Butanal, 4,4,4-trifluoro-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction-Oxidation Sequence from α,β-Unsaturated Ketones
A practical synthesis begins with 4,4,4-trifluorobut-3-en-2-one as the precursor:
- Step 1: Reduction using lithium aluminum hydride (LiAlH₄) and aluminum trichloride (AlCl₃) in anhydrous ether at 0°C for 2 hours yields the allylic alcohol intermediate.
- Step 2: Oxidation with manganese dioxide (MnO₂) in mesitylene at 50°C for 24 hours produces 4,4,4-trifluorocrotonaldehyde (but-2-enal derivative).
- Yield: 47% after distillation.
This method emphasizes the critical role of anhydrous conditions and controlled oxidation to avoid over-oxidation.
Enamine Hydrolysis and Functionalization
The compound serves as an intermediate in the synthesis of hydrazone derivatives:
- Starting material: 4-Dimethylamino-1,1,1-trifluorobut-3-en-2-one reacts with 4-chlorobenzenediazonium chloride under coupling conditions.
- Reaction Workup: The product is purified via column chromatography (hexane:ethyl acetate = 30:1), yielding a 75% isolated product.
- Key Characterization Data:
- ¹H NMR (CDCl₃): δ 14.87 (s, NH), 10.03 (s, CHO), 7.45 (s, aromatic).
- ¹⁹F NMR: -71.50 ppm (CF₃).
- IR: Peaks at 1699 cm⁻¹ (C=O) and 1526 cm⁻¹ (C=N).
This route highlights the versatility of 4,4,4-trifluoro-3-oxobutanal in forming C=N bonds for asymmetric catalysis.
Crystallographic and Stability Insights
- Crystal Structure: The compound crystallizes with two molecules in the asymmetric unit, stabilized by intramolecular N–H⋯O hydrogen bonds and π–π stacking interactions (centroid distances: 3.58–3.60 Å).
- Thermal Stability: Melting point observed at 418–420 K.
Comparative Analysis of Methods
Critical Considerations
- Anhydrous Conditions: Essential for preventing side reactions with moisture-sensitive trifluoromethyl groups.
- Electron-Deficient Substrate: The CF₃ group enhances electrophilicity, necessitating careful control of reaction kinetics.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-3-oxobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with 4,4,4-trifluoro-3-oxobutanal under mild conditions
Major Products:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroalcohols.
Substitution: Various substituted trifluoromethyl compounds
Scientific Research Applications
4,4,4-Trifluoro-3-oxobutanal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-oxobutanal involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it a potent reactant in various chemical processes. Molecular targets include enzymes and receptors that interact with the trifluoromethyl group, leading to potential biological effects .
Comparison with Similar Compounds
Ethyl 4,4,4-Trifluoro-3-oxobutanoate
- Structure: Ethyl ester derivative of 4,4,4-trifluoro-3-oxobutanoic acid.
- Molecular Weight : 184.11 g/mol .
- Reactivity : The ester group reduces electrophilicity compared to aldehydes, favoring nucleophilic acyl substitutions over additions.
- Applications : Widely used as a building block in fluorinated β-ketoester syntheses .
4,4,4-Trifluoro-3-oxobutanenitrile
- Structure : Nitrile analog with -CN replacing the aldehyde group.
- Molecular Weight : 137.06 g/mol .
- Reactivity : The nitrile group enhances stability under acidic conditions but limits participation in aldol reactions.
- Applications : Intermediate in heterocyclic chemistry, particularly for triazole and pyrazole derivatives .
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile
4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one
- Structure : Complex ketone with trifluoromethyl and trifluorophenyl groups.
- Molecular Weight : 406.28 g/mol .
- Reactivity : The fused heterocyclic system facilitates interactions with biological targets.
- Applications : Key intermediate in Sitagliptin (antidiabetic drug) synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| Butanal, 4,4,4-trifluoro-3-oxo- | ~154.06 (calculated) | Aldehyde, ketone, -CF₃ | N/A | Hypothesized: APIs, ligands |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 184.11 | Ester, ketone, -CF₃ | N/A | Fluorinated esters |
| 4,4,4-Trifluoro-3-oxobutanenitrile | 137.06 | Nitrile, ketone, -CF₃ | N/A | Heterocyclic synthesis |
| 4-Oxo-...butan-2-one (Sitagliptin intermediate) | 406.28 | Ketone, -CF₃, trifluorophenyl | N/A | Pharmaceuticals |
Reaction Kinetics and Stability
- Electrophilicity : The aldehyde group in 4,4,4-trifluoro-3-oxobutanal is more electrophilic than esters or nitriles, enabling faster nucleophilic additions. This contrasts with ethyl trifluoroacetoacetate, where the ester group moderates reactivity .
- HO Radical Reactivity : While direct data are absent, regular butanal’s HO radical rate coefficient (k = 2.96 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) suggests that trifluoro substitution would further increase reactivity due to enhanced radical stabilization .
Notes
Data Limitations : Direct physicochemical data for 4,4,4-trifluoro-3-oxobutanal are scarce; comparisons rely on structurally related compounds.
Contradictions: discusses non-fluorinated butanal, highlighting the need for caution when extrapolating reactivity trends to fluorinated analogs.
Applications : Fluorinated carbonyl compounds are prioritized in drug discovery due to their metabolic stability and bioavailability .
Biological Activity
Overview
Butanal, 4,4,4-trifluoro-3-oxo-, also known as 4,4,4-trifluoro-3-oxobutanal, is an organic compound with the molecular formula C₄H₃F₃O₂. Its structure features a trifluoromethyl group attached to a butanal backbone, which significantly influences its chemical reactivity and biological interactions. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The presence of the trifluoromethyl group enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This characteristic is crucial for its interactions with biological macromolecules such as proteins and nucleic acids.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₃F₃O₂ |
| Molecular Weight | 138.07 g/mol |
| Boiling Point | 85-90 °C |
| Solubility | Soluble in organic solvents |
Butanal, 4,4,4-trifluoro-3-oxo- exhibits its biological activity primarily through its reactivity with various biomolecules. The trifluoromethyl group can facilitate interactions with enzymes and receptors, potentially leading to inhibition or modulation of enzymatic activities. Research indicates that the compound may act as a pharmacophore in drug design, targeting specific pathways involved in disease processes.
Neuroprotective Effects
Research suggests that butanal derivatives may possess neuroprotective properties. For instance, compounds with similar trifluoromethyl groups have been explored for their role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Studies
- Neurodegeneration : A study investigated the effects of trifluoromethylated compounds on neuronal cell lines. Results indicated that these compounds could reduce apoptosis induced by oxidative stress (Seebach et al., 2020) .
- Antimicrobial Activity : Research on related trifluoromethyl ketones showed promising results against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with protein synthesis (BenchChem Analysis) .
Research Findings
Recent studies highlight the following findings regarding butanal, 4,4,4-trifluoro-3-oxo-:
- Synthesis and Modification : Various synthetic routes have been developed to create derivatives of this compound that enhance its biological activity (Shibatomi et al., 2015) .
- Potential Drug Development : The compound has been evaluated for its potential as a lead compound in drug development targeting psychiatric disorders and neurodegenerative diseases (Google Patents) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4,4,4-trifluoro-3-oxobutanal in laboratory settings?
- Methodology : The compound can be synthesized via Claisen condensation of trifluoroacetic acid derivatives with acetaldehyde under controlled acidic or basic conditions. Ethyl trifluoroacetoacetate (a structurally similar ester) is synthesized by reacting ethyl acetate with trifluoroacetic anhydride, followed by hydrolysis to yield the aldehyde .
- Key Considerations : Use anhydrous conditions to avoid side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl group formation.
Q. How can researchers characterize the purity and structural integrity of 4,4,4-trifluoro-3-oxobutanal?
- Analytical Techniques :
- GC-MS : Quantify volatile impurities and confirm molecular weight (e.g., butanal derivatives were analyzed via GC-MS in atmospheric studies) .
- NMR Spectroscopy : Use NMR to verify trifluoromethyl group integrity and NMR to resolve aldehyde proton signals (~9-10 ppm) .
- FTIR : Confirm carbonyl stretches (C=O at ~1700-1750 cm) and aldehyde C-H vibrations (~2720 cm).
Q. What are the stability considerations for storing 4,4,4-trifluoro-3-oxobutanal?
- Storage Protocol : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent oxidation or moisture-induced degradation. Use amber vials to minimize photolytic decomposition.
- Stability Tests : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products.
Advanced Research Questions
Q. How do ozone interactions affect the atmospheric detection of 4,4,4-trifluoro-3-oxobutanal, and how can data contradictions be resolved?
- Experimental Design : Simulate atmospheric conditions using flow reactors with controlled ozone (O) concentrations (e.g., 200–400 ppb). Compare GC-MS and proton-transfer-reaction mass spectrometry (PTR-MS) data to resolve discrepancies in carbonyl quantification .
- Data Interpretation : Inconsistent GC-MS signals for C4 carbonyls (e.g., butanal) may arise from wall adsorption or interference by unmeasured reactive species. Use tandem mass spectrometry (MS/MS) for selective ion monitoring and validate with synthetic standards .
Q. What reaction mechanisms govern the reactivity of 4,4,4-trifluoro-3-oxobutanal in fluorinated ketone-aldehyde transformations?
- Mechanistic Insights : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reactions). For example, analogous trifluoroacetyl compounds undergo Michael additions with enolates under basic conditions .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with varying nucleophiles (e.g., amines, alcohols).
Q. What strategies optimize the use of 4,4,4-trifluoro-3-oxobutanal as a precursor in multi-step syntheses?
- Stepwise Functionalization :
Aldol Condensation : React with aromatic aldehydes to form α,β-unsaturated ketones.
Reductive Amination : Convert the aldehyde group to amines using NaBH/NH.
- Case Study : Ethyl 4-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}-4,5-dihydrofuran-3-carboxylate was synthesized via similar multi-step protocols, highlighting the versatility of trifluoromethylated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
